

A Technical Guide to the Spectroscopic Analysis of Glyceryl 1,3-diacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxypropane-1,3-diyl
diacetate

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for Glyceryl 1,3-diacetate (also known as 1,3-diacetin), a di-ester of glycerol and acetic acid. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Molecular Structure and Properties

- IUPAC Name: (3-acetyloxy-2-hydroxypropyl) acetate[1]
- Molecular Formula: C₇H₁₂O₅[2]
- Molecular Weight: 176.17 g/mol [1][2]
- CAS Number: 105-70-4[1]
- Appearance: Colorless, viscous, and odorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Glyceryl 1,3-diacetate. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as a solvent

due to the excellent solubility of all related acetylated glycerols and the clear resolution of hydroxyl (-OH) proton signals.[\[3\]](#)[\[4\]](#)

¹H NMR Spectroscopic Data

The following table summarizes the proton NMR chemical shifts for Glyceryl 1,3-diacetate.

Protons	Chemical Shift (δ) ppm	Multiplicity
CH ₃ (acetyl)	~2.02	Singlet
CH ₂ (ester)	~4.08	Multiplet
CH (alcohol)	~3.85	Multiplet
OH	~5.0	Doublet

Note: Data is synthesized from typical values for similar structures and may vary slightly based on experimental conditions.[\[3\]](#)[\[4\]](#)

¹³C NMR Spectroscopic Data

The carbon-13 NMR data provides further confirmation of the carbon skeleton.

Carbon Atom	Chemical Shift (δ) ppm
CH ₃ (acetyl)	~20.8
CH ₂ (ester)	~64.5
CH (alcohol)	~67.9
C=O (carbonyl)	~170.2

Note: Data is synthesized from typical values for similar structures and analysis of related glycerides. Specific shifts can be confirmed using 2D NMR techniques like HSQC.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3450 (broad)	O-H	Stretching
~2950	C-H (sp ³)	Stretching
~1735	C=O (ester)	Stretching
~1240	C-O (ester)	Stretching
~1050	C-O (alcohol)	Stretching

Note: Data is based on typical IR spectra for diacetin and related esters.[\[1\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
43	99.99	[CH ₃ CO] ⁺
103	31.84	[M - CH ₃ COOH - H ₂ O] ⁺
116	14.13	[M - CH ₃ COOH] ⁺
145	33.03	[M - OCH ₃] ⁺
176	(not observed)	[M] ⁺ (Molecular Ion)

Note: Data corresponds to an experimental GC-MS spectrum obtained via Electron Ionization (EI). The molecular ion is often not observed in EI spectra of such molecules.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of Glyceryl 1,3-diacetate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker DMX series).[6]
- **^1H NMR Acquisition:** Acquire proton spectra using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.
- **^{13}C NMR Acquisition:** Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H , $\delta = 39.52$ ppm for ^{13}C).

IR Spectroscopy Protocol

- **Sample Preparation (ATR-IR):** Apply a small drop of neat (undiluted) Glyceryl 1,3-diacetate liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).[1]
- **Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

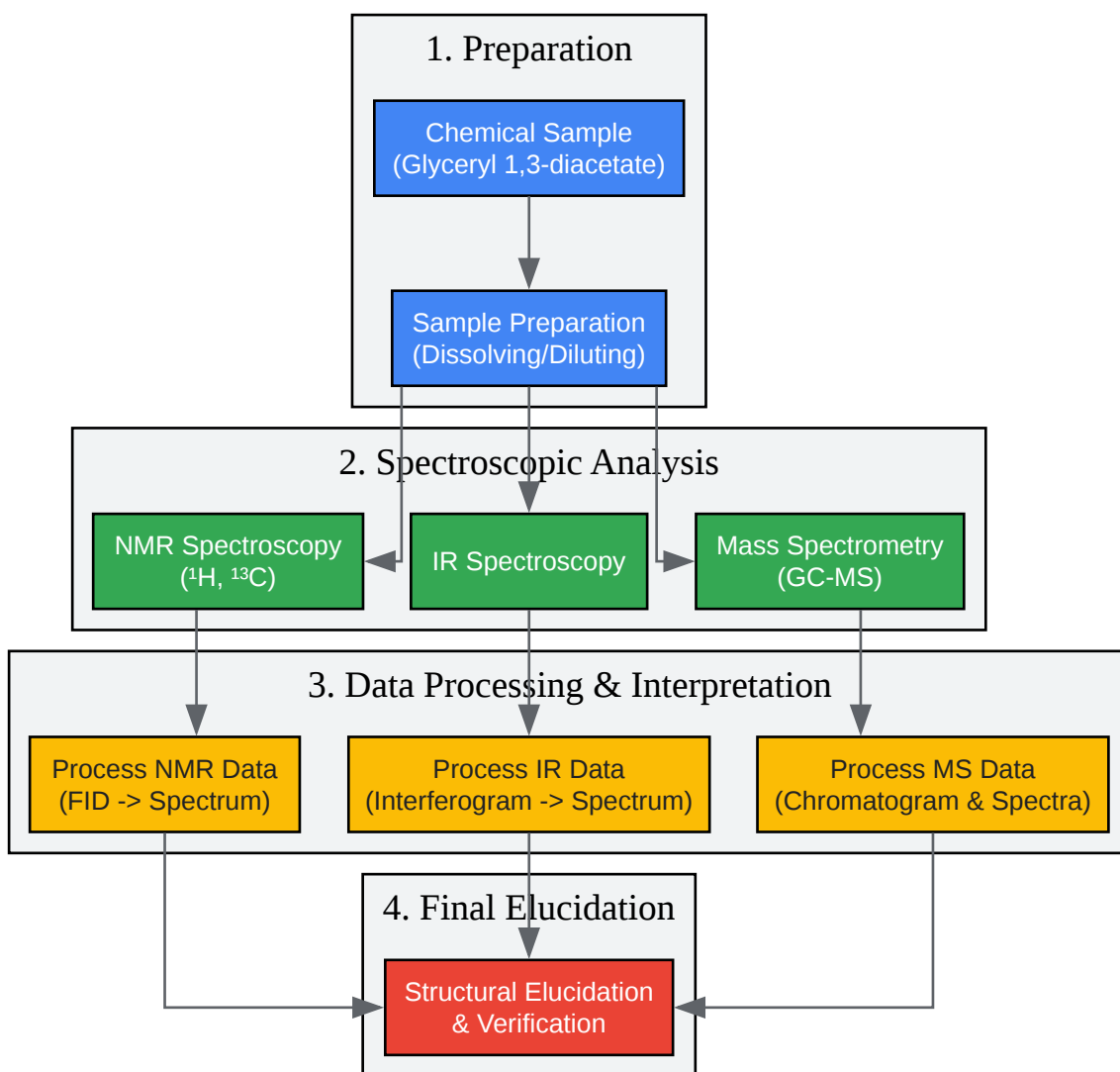
Mass Spectrometry Protocol (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of Glyceryl 1,3-diacetate (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) equipped with an Electron Ionization (EI) source.^[1]
- Chromatography: Inject 1 μL of the sample solution into the GC. Use a suitable capillary column (e.g., HP5-MS) and a temperature program that allows for the separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- Mass Spectrometry: As the analyte elutes from the GC column, it enters the MS source. Acquire mass spectra in EI mode, typically at 70 eV. Scan a mass range of m/z 40-300.
- Data Analysis: Identify the chromatographic peak corresponding to Glyceryl 1,3-diacetate and analyze its corresponding mass spectrum to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like Glyceryl 1,3-diacetate.



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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Glyceryl 1,3-diacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052930#spectroscopic-data-nmr-ir-mass-spec-of-glyceryl-1-3-diacetate]

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